molecular formula C10H19F2NO B8126136 5-(4,4-Difluoro-piperidin-1-yl)-pentan-1-ol

5-(4,4-Difluoro-piperidin-1-yl)-pentan-1-ol

Cat. No.: B8126136
M. Wt: 207.26 g/mol
InChI Key: DIHMBTQBZBLKOO-UHFFFAOYSA-N
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Description

5-(4,4-Difluoro-piperidin-1-yl)-pentan-1-ol is a fluorinated piperidine derivative. This compound is of interest due to its unique chemical structure, which includes a piperidine ring substituted with two fluorine atoms and a pentanol chain. The presence of fluorine atoms can significantly alter the compound’s chemical and physical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Difluoro-piperidin-1-yl)-pentan-1-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Pentanol Chain: The pentanol chain can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the pentanol moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Difluoro-piperidin-1-yl)-pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

5-(4,4-Difluoro-piperidin-1-yl)-pentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4,4-Difluoro-piperidin-1-yl)-pentan-1-ol involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. This can result in altered biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile
  • 4,4-Difluoro-1-methylpiperidine

Uniqueness

5-(4,4-Difluoro-piperidin-1-yl)-pentan-1-ol is unique due to its specific substitution pattern and the presence of a pentanol chain. This distinguishes it from other fluorinated piperidine derivatives, which may have different functional groups or chain lengths.

Properties

IUPAC Name

5-(4,4-difluoropiperidin-1-yl)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F2NO/c11-10(12)4-7-13(8-5-10)6-2-1-3-9-14/h14H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHMBTQBZBLKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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